molecular formula C14H12N4OS B13442708 Nolatrexed-d4 Dihydrochloride

Nolatrexed-d4 Dihydrochloride

Cat. No.: B13442708
M. Wt: 288.36 g/mol
InChI Key: XHWRWCSCBDLOLM-UGWFXTGHSA-N
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Biological Activity

Nolatrexed-d4 dihydrochloride is a deuterated derivative of Nolatrexed, a potent inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine nucleotides necessary for DNA replication and repair. This article explores the biological activity of Nolatrexed-d4, focusing on its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.

Nolatrexed-d4 exerts its biological effects primarily through the inhibition of thymidylate synthase. By occupying the folate binding site of this enzyme, Nolatrexed-d4 effectively disrupts the de novo synthesis pathway of thymidine nucleotides, leading to a reduction in DNA synthesis and ultimately inducing cell cycle arrest in cancer cells. This mechanism is particularly beneficial in targeting rapidly dividing tumor cells, making Nolatrexed-d4 a candidate for cancer therapy research.

Pharmacokinetics

The pharmacokinetic profile of Nolatrexed-d4 has been studied in various clinical trials. Key findings include:

  • Half-life : The half-life of Nolatrexed-d4 ranges from 173 minutes (43 to 784 minutes) depending on the dosage administered .
  • Clearance : Plasma clearance rates decrease with increasing doses, indicating nonlinear pharmacokinetics. For example, clearance rates were observed to drop from 151 mL/min/m² at lower doses to 49 mL/min/m² at higher doses .
  • Excretion : Approximately 18% of the dose is excreted unchanged in urine, with plasma concentrations showing significant variability based on dosage and administration schedule .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy and safety profile of Nolatrexed-d4:

  • Phase I Trials : A multicenter trial established a maximum tolerated dose (MTD) of 904 mg/m²/day administered via continuous infusion over five days. Notable toxicities included neutropenia and mucositis, but these were generally reversible. A partial response was observed in a patient with metastatic colorectal cancer .
  • Phase II Trials : In patients with hepatocellular carcinoma, Nolatrexed-d4 was administered at 795 mg/m²/day over five days. Results indicated that 8% achieved a partial response, while 54% had stable disease. The median survival was reported at 7 months among those who completed two cycles .
  • Combination Studies : Research has shown that Nolatrexed-d4 can be effectively combined with other chemotherapeutic agents such as paclitaxel. In vitro studies demonstrated synergistic effects when administered sequentially under specific schedules .

Case Study 1: Metastatic Colorectal Cancer

A patient treated with Nolatrexed-d4 as part of a Phase I trial exhibited a partial response lasting three months. This highlights the potential effectiveness of Nolatrexed-d4 in managing advanced malignancies where conventional therapies may fail .

Case Study 2: Hepatocellular Carcinoma

In a Phase II study involving patients with unresectable hepatocellular carcinoma, two patients achieved significant responses allowing for surgical resection with curative intent after treatment with Nolatrexed-d4 .

Comparative Analysis

The following table summarizes the biological activity and characteristics of Nolatrexed-d4 compared to other similar compounds:

Compound NameMechanism of ActionUnique Features
Nolatrexed Inhibits thymidylate synthaseNon-deuterated form; primary focus on thymidine nucleotide synthesis
Raltitrexed Inhibits thymidylate synthaseUsed in cancer therapy; less potent than Nolatrexed
Pemetrexed Multi-targeted antifolateInhibits multiple enzymes involved in folate metabolism
Methotrexate Inhibits dihydrofolate reductaseBroader mechanism affecting multiple pathways

Nolatrexed-d4 stands out due to its deuterated structure, enhancing its metabolic stability and providing insights into its pharmacodynamics compared to non-deuterated analogs.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

288.36 g/mol

IUPAC Name

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D

InChI Key

XHWRWCSCBDLOLM-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3

Origin of Product

United States

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